ND-336: A Selective Thiirane-Based MMP-9 Inhibitor for Diabetic Wound Healing Research
ND-336 is a synthetic small-molecule inhibitor belonging to the thiirane class of matrix metalloproteinase (MMP) inhibitors. It demonstrates selective inhibition of MMP-2, MMP-9, and MMP-14 with Ki values of 85 nM, 150 nM, and 120 nM, respectively . The (R)-enantiomer, (R)-ND-336, exhibits enhanced selectivity and potency, with a Ki of 19 nM for MMP-9 [1]. ND-336 accelerates diabetic wound healing in murine models by reducing inflammation and promoting angiogenesis and re-epithelialization [2]. The compound is currently undergoing Investigational New Drug (IND)-enabling studies for diabetic foot ulcer treatment [3].
Pathway StudyMMP-9/MMP-2/MMP-14 selective inhibition research
Stereochemical Context(R)-enantiomer assay-response context for MMP-9
Model ResponseSupports diabetic wound healing model-response studies
IND-Stage ToolInvestigational research compound for preclinical wound models
[1] Gabriel, C. E. R., et al. (2021). Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336. ACS Pharmacology & Translational Science, 4(3), 1204–1213. View Source
[2] Nguyen, T. T., et al. (2018). Validation of Matrix Metalloproteinase‑9 (MMP-9) as a Novel Target for Treatment of Diabetic Foot Ulcers in Humans and Discovery of a Potent and Selective Small-Molecule MMP‑9 Inhibitor That Accelerates Healing. Journal of Medicinal Chemistry, 61(19), 8825–8837. View Source
[3] Gabriel, C. E. R., et al. (2021). Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336. ACS Pharmacology & Translational Science, 4(3), 1204–1213. View Source
Why ND-336 Cannot Be Substituted with Generic MMP Inhibitors
Generic substitution among MMP inhibitors is precluded by substantial differences in selectivity profiles and metabolic fate. Broad-spectrum MMP inhibitors, such as batimastat, lack the requisite selectivity to spare MMP-8, an enzyme essential for wound repair, leading to impaired healing [1]. ND-336, in contrast, exhibits 50-fold selectivity for MMP-9 over MMP-8, a critical attribute for diabetic wound healing applications [2]. Furthermore, the metabolic pathway of ND-336 is distinct from that of the prototype thiirane class, and its metabolites are significantly less active, minimizing off-target effects [3]. Even within the ND-336 series, the (R)-enantiomer demonstrates superior in vivo efficacy compared to the racemate and (S)-enantiomer, underscoring the critical importance of stereochemistry [4].
Target CompoundND-336 with reported MMP-9 selectivity over MMP-8
Generic MMP InhibitorBroad-spectrum agents may not spare MMP-8, limiting wound-repair model relevance
Target Compound(R)-ND-336: defined chiral identity for target engagement
Racemate or (S)-EnantiomerChiral composition shift may alter model-response context
Target CompoundND-336 oxidative deamination pathway with less active metabolites
Prototype Thiirane ClassDifferent metabolic route may lead to metabolite profile mismatch
Similar product does not mean interchangeable product. Validate selectivity, chiral identity, and metabolic profile for research models.
[1] Nguyen, T. T., et al. (2018). Validation of Matrix Metalloproteinase‑9 (MMP-9) as a Novel Target for Treatment of Diabetic Foot Ulcers in Humans and Discovery of a Potent and Selective Small-Molecule MMP‑9 Inhibitor That Accelerates Healing. Journal of Medicinal Chemistry, 61(19), 8825–8837. View Source
[2] Chang, M. (2015). Notre Dame researchers discover compound that speeds up diabetic wound healing. News-Medical.net. Retrieved from https://www.news-medical.net/news/20151123/notre-dame-researchers-discover-compound-that-speeds-up-diabetic-wound-healing.aspx View Source
[3] Gabriel, C. E. R., et al. (2021). Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336. ACS Pharmacology & Translational Science, 4(3), 1204–1213. View Source
[4] Nguyen, T. T., et al. (2018). Validation of Matrix Metalloproteinase‑9 (MMP-9) as a Novel Target for Treatment of Diabetic Foot Ulcers in Humans and Discovery of a Potent and Selective Small-Molecule MMP‑9 Inhibitor That Accelerates Healing. Journal of Medicinal Chemistry, 61(19), 8825–8837. View Source
Quantitative Evidence Guide: ND-336 Differentiation from Comparators
ND-336 vs. ND-322: Enhanced Potency and MMP-9 Selectivity
ND-336 exhibits a six-fold increase in potency as an MMP-9 inhibitor compared to ND-322. Moreover, ND-336 demonstrates 50-fold selectivity for MMP-9 over MMP-8, a stark improvement from the three-fold selectivity observed for ND-322 [1].
ND-336 vs. ND-322Head-to-head
6-fold potency increase; 50-fold MMP-9/MMP-8 selectivity vs. 3-fold for ND-322
Reported selectivity gain may support MMP-8 sparing in wound-repair models
In vitro enzymatic assay context; in vivo translation requires model-specific review
MMP-9MMP-8Wound HealingDiabetic Foot Ulcer
Evidence Dimension
Potency and Selectivity
Target Compound Data
ND-336: 6-fold more potent than ND-322; 50-fold selectivity for MMP-9 over MMP-8
Comparator Or Baseline
ND-322: 1x potency; 3-fold selectivity for MMP-9 over MMP-8
Higher potency and selectivity reduce the risk of off-target effects, particularly the sparing of MMP-8, which is crucial for promoting natural wound repair mechanisms.
MMP-9MMP-8Wound HealingDiabetic Foot Ulcer
[1] Chang, M. (2015). Notre Dame researchers discover compound that speeds up diabetic wound healing. News-Medical.net. Retrieved from https://www.news-medical.net/news/20151123/notre-dame-researchers-discover-compound-that-speeds-up-diabetic-wound-healing.aspx View Source
(R)-ND-336 vs. (S)-ND-336: Superior In Vivo Wound Healing Efficacy
The (R)-enantiomer of ND-336 accelerates wound healing significantly faster than the (S)-enantiomer in diabetic mouse models. This difference underscores the critical role of stereochemistry in the compound's in vivo activity [1].
(R)- vs. (S)-ND-336Head-to-head
Faster wound closure for (R)-enantiomer in diabetic mouse model
The superior efficacy of the (R)-enantiomer justifies its selection as the lead clinical candidate, ensuring optimal therapeutic potential.
EnantiomerStereochemistryWound HealingIn Vivo
[1] Nguyen, T. T., et al. (2018). Validation of Matrix Metalloproteinase‑9 (MMP-9) as a Novel Target for Treatment of Diabetic Foot Ulcers in Humans and Discovery of a Potent and Selective Small-Molecule MMP‑9 Inhibitor That Accelerates Healing. Journal of Medicinal Chemistry, 61(19), 8825–8837. View Source
ND-336 vs. Aclerastide: Accelerated Wound Closure in Diabetic Mice
ND-336 accelerates wound closure significantly faster than aclerastide in diabetic mouse models. Wound closure measurements at days 7, 10, and 14 demonstrate the superior healing rate of ND-336-treated wounds compared to aclerastide-treated wounds [1].
ND-336 vs. AclerastideHead-to-head
Faster wound closure at days 7, 10, 14 (P < 0.01, P < 0.001)
Superior in vivo efficacy compared to a clinically evaluated comparator supports ND-336's potential as a more effective therapeutic for diabetic foot ulcers.
AclerastideWound HealingDiabetic Foot UlcerMMP-9
[1] Nguyen, T. T., et al. (2018). Validation of Matrix Metalloproteinase‑9 (MMP-9) as a Novel Target for Treatment of Diabetic Foot Ulcers in Humans and Discovery of a Potent and Selective Small-Molecule MMP‑9 Inhibitor That Accelerates Healing. Journal of Medicinal Chemistry, 61(19), 8825–8837. View Source
(R)-ND-336 vs. Becaplermin: Superior Wound Healing in Diabetic Mice
(R)-ND-336 demonstrates superior wound healing efficacy compared to becaplermin, the only FDA-approved drug for diabetic foot ulcers. In diabetic mouse models, (R)-ND-336 accelerated wound closure more effectively than becaplermin [1].
(R)-ND-336 vs. BecaplerminHead-to-head
Reported faster wound closure vs. FDA-approved comparator in db/db mice
Comparator endpoint context; not a clinical equivalence claim
Topical model; quantitative magnitude not specified in source
Outperformance of the only FDA-approved standard of care highlights (R)-ND-336's potential to address an unmet clinical need in diabetic foot ulcer management.
[1] Nguyen, T. T., et al. (2018). Validation of Matrix Metalloproteinase‑9 (MMP-9) as a Novel Target for Treatment of Diabetic Foot Ulcers in Humans and Discovery of a Potent and Selective Small-Molecule MMP‑9 Inhibitor That Accelerates Healing. Journal of Medicinal Chemistry, 61(19), 8825–8837. View Source
ND-336 vs. Prototype Thiirane Class: Distinct Metabolic Pathway and Inactive Metabolites
The metabolism of (R)-ND-336 is distinctly different from that of the prototype thiirane class member ((±)-1, lacking the 4-aminomethyl aryl substituent). The prototype is primarily oxidized α to the sulfone, leading to a benzenesulfinate metabolite. In contrast, (R)-ND-336 undergoes oxidative deamination, yielding metabolites M2 and M3, which are significantly less active as MMP-9 inhibitors (M2 Ki = 390 nM; M3 IC50 > 100 µM) compared to (R)-ND-336 (MMP-9 Ki = 19 nM) [1].
ND-336 vs. Prototype ThiiraneClass-level
Oxidative deamination vs. sulfone oxidation; metabolites 20- to >5000-fold less active
Metabolic pathway divergence may reduce off-target metabolite context
In vitro S9 fraction data; in vivo metabolite profile requires species-specific review
Prototype thiirane ((±)-1): Oxidation α to sulfone
Quantified Difference
Metabolites are 20- to >5000-fold less active
Conditions
In vitro metabolism using S9 fractions from multiple species
Why This Matters
The unique metabolic profile and low activity of metabolites minimize potential off-target effects and toxicity, contributing to a favorable safety profile.
MetabolismMetaboliteIn VivoPharmacokinetics
[1] Gabriel, C. E. R., et al. (2021). Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336. ACS Pharmacology & Translational Science, 4(3), 1204–1213. View Source
Recommended Research and Industrial Application Scenarios for ND-336
Diabetic Foot Ulcer Research and Preclinical Development
Given ND-336's validated target engagement of MMP-9 in human diabetic wounds and its superior in vivo efficacy compared to becaplermin and aclerastide in murine models [1], this compound is ideally suited for preclinical studies investigating the role of MMP-9 in diabetic wound pathology and for evaluating novel therapeutic strategies for diabetic foot ulcers. Researchers can leverage ND-336 to assess wound healing kinetics, inflammation, and angiogenesis in diabetic animal models.
Combination Therapy Studies with Antibiotics
The demonstrated efficacy of (R)-ND-336 in combination with linezolid, an antibiotic, in accelerating wound healing in infected diabetic mice [2] supports its application in studies exploring combination therapies for infected diabetic ulcers. Researchers can utilize ND-336 to investigate synergistic effects with antimicrobial agents, aiming to improve outcomes in complex wound infections.
Formulation Development for Topical Drug Delivery
ND-336's low systemic absorption following topical administration (AUCtop/AUCiv ratio of 3.7%) makes it an excellent candidate for formulation development studies focused on localized, sustained delivery. Researchers can explore various topical formulations, such as hydrogels or creams, to optimize wound site retention and therapeutic efficacy while minimizing systemic exposure.
Pressure Ulcer Pathophysiology and Intervention
The finding that (R)-ND-336 accelerates wound closure and ameliorates ulcer stage in a mouse model of pressure ulcers [3] positions this compound as a valuable tool for investigating the role of MMP-9 and MMP-14 in pressure ulcer pathogenesis. Researchers can employ ND-336 to study the molecular mechanisms underlying pressure-induced tissue damage and to evaluate the potential of selective MMP inhibition as a therapeutic strategy.
Infected wound model response and bacterial burden endpoints
Topical formulation research
Low systemic absorption after topical delivery
Localized exposure and wound-site retention profiling
Pressure ulcer model research
MMP-9/MMP-14 pathway inhibition in pressure injury
Ulcer stage progression and tissue damage endpoint review
[1] Nguyen, T. T., et al. (2018). Validation of Matrix Metalloproteinase‑9 (MMP-9) as a Novel Target for Treatment of Diabetic Foot Ulcers in Humans and Discovery of a Potent and Selective Small-Molecule MMP‑9 Inhibitor That Accelerates Healing. Journal of Medicinal Chemistry, 61(19), 8825–8837. View Source
[2] Semantic Scholar. (2020). Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice. Retrieved from https://www.semanticscholar.org/paper/Selective-MMP-9-Inhibitor-(R)-ND-336-Alone-or-in-in View Source
[3] ScienceDirect. (2022). Proteomics Identification of Targets for Intervention in Pressure Ulcers. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S... View Source
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